molecular formula C7H6O3 B14745071 (4H-Pyran-4-ylidene)acetic acid CAS No. 5270-52-0

(4H-Pyran-4-ylidene)acetic acid

Katalognummer: B14745071
CAS-Nummer: 5270-52-0
Molekulargewicht: 138.12 g/mol
InChI-Schlüssel: HYKKWVZMCDKLET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4H-Pyran-4-ylidene)acetic acid is a heterocyclic compound featuring a conjugated pyran ring system fused with an acetic acid moiety. Its structure includes a 4H-pyran-4-ylidene core, which imparts unique electronic properties due to the presence of an exocyclic double bond. This compound is notable for its push-pull electronic character, where the electron-rich indole or aromatic donor groups interact with electron-deficient acceptor moieties (e.g., malononitrile or thiobarbituric acid) via the pyran spacer .

Key applications include:

  • Materials Science: Used in the synthesis of π-conjugated heterocyclic systems for nonlinear optical materials and two-photon absorption (TPA) chromophores .
  • Chemosensors: Potential as colorimetric sensors due to the acidity of NH protons and charge transfer properties .

Eigenschaften

CAS-Nummer

5270-52-0

Molekularformel

C7H6O3

Molekulargewicht

138.12 g/mol

IUPAC-Name

2-pyran-4-ylideneacetic acid

InChI

InChI=1S/C7H6O3/c8-7(9)5-6-1-3-10-4-2-6/h1-5H,(H,8,9)

InChI-Schlüssel

HYKKWVZMCDKLET-UHFFFAOYSA-N

Kanonische SMILES

C1=COC=CC1=CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4H-Pyran-4-ylidene)acetic acid typically involves the condensation of appropriate precursors. One common method is the Knoevenagel condensation reaction, where a ketone precursor reacts with malononitrile or other suitable reagents in the presence of a base such as piperidine . This reaction forms the pyran ring structure and introduces the acetic acid moiety.

Industrial Production Methods

Industrial production methods for (4H-Pyran-4-ylidene)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(4H-Pyran-4-ylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

(4H-Pyran-4-ylidene)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4H-Pyran-4-ylidene)acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various biochemical reactions, including binding to specific receptors or enzymes. This interaction can modulate cellular processes and lead to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Acetic Acid Derivatives

a. 2-(Oxan-4-yl)acetic Acid
  • Structure : Contains a saturated tetrahydropyran ring instead of the ylidene group .
  • Electronic Effects : Lacks conjugation due to the absence of the exocyclic double bond, reducing intramolecular charge transfer (ICT) compared to (4H-pyran-4-ylidene)acetic acid.
  • Applications : Primarily used in organic synthesis as a stabilizing group or intermediate, lacking the push-pull functionality required for optoelectronic applications .
b. [6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic Acid
  • Structure: Combines a thienopyrimidinone core with an acetic acid group .
  • Electronic Effects: The thieno[3,2-d]pyrimidine system provides moderate ICT, but the absence of a conjugated spacer limits polarizability.
  • Applications : Investigated for pharmaceutical applications (e.g., kinase inhibitors) rather than materials science .

Substituted Pyridoylselenyl and Thienoylselenyl Acetic Acids

Compounds like (pyridoylselenyl)acetic acid and (thienoylselenyl)acetic acid () differ in their substituents:

  • Selenium vs. Oxygen : The selenyl group enhances electron-withdrawing effects compared to oxygen, increasing acidity and redox activity.
  • Applications: Used in organocatalysis and as intermediates in agrochemical synthesis, but less explored for optoelectronics .

Electronic and Optical Properties: Push-Pull Systems

(4H-Pyran-4-ylidene)acetic acid derivatives exhibit superior ICT compared to analogs due to their conjugated spacer and asymmetric donor-acceptor design. Key findings include:

UV-Vis Absorption and NMR Shifts

Compound λmax (nm) Key NMR Shifts (ppm) Acceptor Group
(4H-Pyran-4-ylidene)acetic acid (3a) 420–450 NH: 11.2; CH: 6.8–7.5 Malononitrile
(4H-Pyran-4-ylidene)acetic acid (3b) 470–500 NH: 11.8; CH: 7.0–7.9 Thiobarbituric Acid
2-(Oxan-4-yl)acetic Acid <300 CH: 1.2–2.5 (aliphatic) N/A
  • Key Insight : Stronger acceptor groups (e.g., thiobarbituric acid in 3b) downfield-shift NMR signals and redshift absorption, enhancing polarizability .

Comparison with Diphenyl-4H-Pyran Derivatives

The compound 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl-4H-pyran () lacks the acetic acid group but shares the ylidene core:

  • Electronic Effects : Extended conjugation in the diphenyl system increases molar absorptivity but reduces solubility.
  • Applications: Limited to photophysical studies rather than functional materials .

Physicochemical Properties and Stability

Acidity and Solubility

  • (4H-Pyran-4-ylidene)acetic Acid : High acidity (pKa ~4–5) due to resonance stabilization of the deprotonated form. Moderate solubility in polar aprotic solvents (e.g., DMSO) .
  • Glacial Acetic Acid : Far stronger acidity (pKa 2.4) but lacks structural complexity for specialized applications .

Thermal and Chemical Stability

  • The ylidene group in (4H-Pyran-4-ylidene)acetic acid enhances thermal stability (decomposition >250°C) compared to aliphatic analogs like 2-(Oxan-4-yl)acetic acid .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.